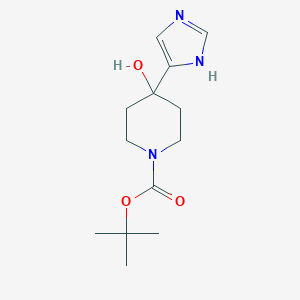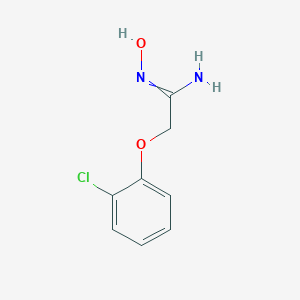
(R)-2-Chloro-1-(pyridin-3-yl)ethanol
Übersicht
Beschreibung
“®-2-Chloro-1-(pyridin-3-yl)ethanol” is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.59800 .
Synthesis Analysis
The synthesis of “®-2-Chloro-1-(pyridin-3-yl)ethanol” can be achieved through a chemoenzymatic route . The process involves a kinetic resolution performed in the presence of Candida antarctica SP435-L lipase immobilized on a macroporous polyacrylate resin (Novozym 435) . The compound can also be synthesized using triethylamine and (-)-diisopinocamphenylborane chloride in tetrahydrofuran at -25℃ for 72 hours .Molecular Structure Analysis
The molecular structure of “®-2-Chloro-1-(pyridin-3-yl)ethanol” consists of a pyridin-3-yl group attached to a 2-chloro-1-ethanol group .Physical And Chemical Properties Analysis
“®-2-Chloro-1-(pyridin-3-yl)ethanol” has a density of 1.259 g/cm3 and a boiling point of 299.5ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound can be used as a starting material in the synthesis of various heterocyclic compounds. For instance, it can be used in the synthesis of pyrazolo[3,4-b]pyridines . These compounds have been described in more than 5500 references (including 2400 patents) and have diverse biomedical applications .
Biomedical Applications
The pyrazolo[3,4-b]pyridines synthesized using this compound have shown significant biomedical applications. They have been used in the development of new drugs due to their close similarity with the purine bases adenine and guanine .
Synthesis of Pyrimidin-2-thiol Derivatives
“®-2-Chloro-1-(pyridin-3-yl)ethanol” can also be used in the synthesis of novel pyrimidine-2-thiol derivatives . These derivatives have shown potent anti-inflammatory activities both in vitro and in vivo .
Synthesis of Pyrazole and Pyran Derivatives
This compound can be used as a starting compound to synthesize novel pyrazole and pyran derivatives . These derivatives have shown promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Synthesis of Aminophenyl-amide Derivatives
“®-2-Chloro-1-(pyridin-3-yl)ethanol” can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have potential applications in various fields.
Catalyst in Chemical Reactions
This compound can also act as a catalyst in chemical reactions. For instance, it can be used in the synthesis of novel compounds using magnesium oxide nanoparticles .
Wirkmechanismus
Target of Action
Pyridine derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial , anti-inflammatory , antioxidant , and anti-tumor effects . They are also known to inhibit receptor tyrosine kinase .
Mode of Action
It’s worth noting that pyridine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some pyridine derivatives have been found to inhibit the growth of bacteria, potentially by disrupting essential bacterial processes .
Biochemical Pathways
Pyridine derivatives have been associated with a variety of biochemical pathways, often related to their biological activities . For example, some pyridine derivatives have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The pharmacokinetic profiles of some pyridine derivatives have been evaluated, suggesting potential insights into the adme properties of ®-2-chloro-1-(pyridin-3-yl)ethanol .
Result of Action
Given the biological activities associated with pyridine derivatives, it’s plausible that ®-2-chloro-1-(pyridin-3-yl)ethanol could have similar effects, such as inhibiting bacterial growth or reducing oxidative stress .
Action Environment
It’s worth noting that environmental factors can often impact the effectiveness of chemical compounds, potentially influencing factors such as solubility, stability, and interactions with targets .
Eigenschaften
IUPAC Name |
(1R)-2-chloro-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBCRIBFOZSPJL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464652 | |
| Record name | (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173901-03-6 | |
| Record name | (1R)-2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















